
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid is a triterpenoid compound derived from the lanostane skeleton. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This specific compound is known for its biological activities, including antitumor, antibacterial, and antiviral effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid can be synthesized through semisynthetic modifications of natural lanostane triterpenoids. One common method involves the extraction of lanostane triterpenoids from the mycelial cultures of fungi such as Ganoderma species. These triterpenoids are then structurally modified through various chemical reactions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of fungi like Ganoderma. The fermentation process is optimized to maximize the yield of lanostane triterpenoids, which are then extracted and purified. Subsequent chemical modifications are performed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including antitumor, antibacterial, and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. Additionally, it may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganoderic Acid S: Another lanostane triterpenoid with similar biological activities.
Lucialdehyde A: A triterpene aldehyde with comparable chemical structure and effects.
Ganoderic Acid 24: A related compound used in the calibration of ganoderic acid production
Uniqueness
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(E,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
HUTCYUJPLOTDMX-WPHHTHJVSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


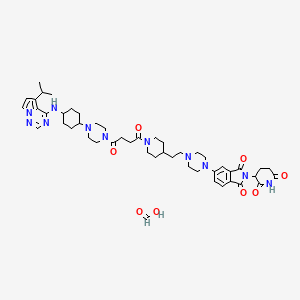
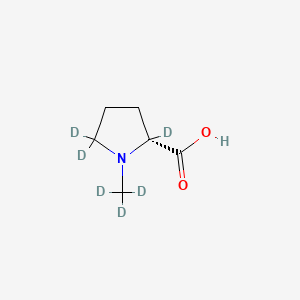
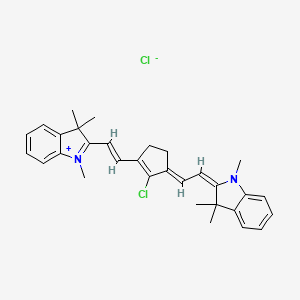

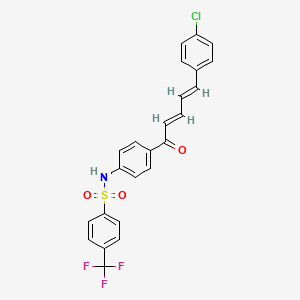
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
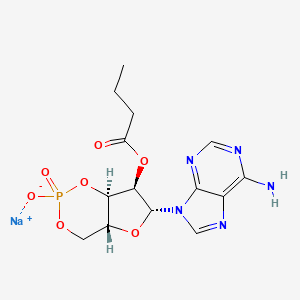
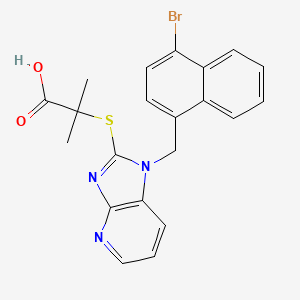
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

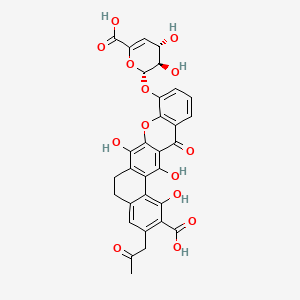

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
